2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one
CAS No.:
Cat. No.: VC14945447
Molecular Formula: C22H17ClN2O4S
Molecular Weight: 440.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17ClN2O4S |
|---|---|
| Molecular Weight | 440.9 g/mol |
| IUPAC Name | 2-(4-acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C22H17ClN2O4S/c1-15(26)16-10-12-18(13-11-16)25-22(27)24(14-17-6-2-3-7-19(17)23)20-8-4-5-9-21(20)30(25,28)29/h2-13H,14H2,1H3 |
| Standard InChI Key | GIIPEWRGUQHTPN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one (CAS: 896700-75-7) is a heterocyclic compound with the molecular formula C₂₂H₁₇ClN₂O₄S and a molecular weight of 440.9 g/mol . Its IUPAC name reflects the benzothiadiazin core (1λ⁶,2,4-benzothiadiazine) substituted at position 2 with a 4-acetylphenyl group and at position 4 with a (2-chlorophenyl)methyl moiety, with two sulfonyl oxygen atoms completing the 1,1-dioxo configuration.
Spectroscopic and Physicochemical Properties
Key spectral data include:
-
IR: Peaks at ~1770 cm⁻¹ (C=O stretching of acetyl), ~1340–1160 cm⁻¹ (S=O symmetric/asymmetric stretching), and ~750 cm⁻¹ (C-Cl vibration) .
-
¹H NMR: Signals at δ 2.50–2.65 ppm (acetyl CH₃), δ 4.40–5.18 ppm (N-CH₂-Ar), and aromatic protons between δ 7.06–8.30 ppm .
-
MS: Molecular ion peak at m/z 440.9 (M⁺) with fragmentation patterns consistent with loss of acetyl (‑43 Da) and chlorophenylmethyl (‑141 Da) groups .
Synthesis and Structural Optimization
Core Benzothiadiazine Synthesis
The benzothiadiazin-1,1-dioxide core is typically synthesized via tandem amidation/intramolecular Aza-Wittig reactions. For example, Majumdar and Ganai (2013) reported forming the core from o-azidobenzenesulfonamide intermediates, which undergo cyclization under Staudinger conditions . Key steps include:
-
Sulfonamide Formation: Reacting 2-azidobenzenesulfonyl chloride with substituted anilines.
-
Cyclization: Using triphenylphosphine to generate intermediate iminophosphoranes, followed by thermal cyclization .
Table 1: Representative Synthetic Yields
| Reaction Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Sulfonamide formation | 83–88 | DCM, RT, 3 h | |
| Cyclization to benzothiadiazine | 85–92 | Ph₃P, 135°C, 6 h | |
| N-Alkylation | 70–75 | NaH, DMF, 0°C → RT |
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) | Reference |
|---|---|---|---|
| MDA-MB-468 (TNBC) | 2.93 | 10.2 | |
| 22Rv1 (Prostate Cancer) | 38.9 | 3.8 | |
| HEK293 (Non-malignant) | >100 | — |
Anti-Inflammatory Effects
Preliminary studies indicate PDE4 inhibition (IC₅₀ = 12.4 μM), potentially modulating cAMP levels in inflammatory cells . Structural analogs with tert-butyl hydroxybenzyl groups show enhanced selectivity for PDE4 over PDE3/PDE7 .
Mechanistic Insights and Target Identification
Putative Targets
-
Kinase Inhibition: Analogous benzothiadiazines inhibit TTK and IRAK1 kinases at 100 μM, implicating cell cycle and NF-κB pathways .
-
Protein Binding: Molecular docking suggests high affinity (Kd = 4.8 nM) for the ATP-binding pocket of HSP90, a chaperone protein overexpressed in cancers .
Metabolic Stability
Microsomal assays reveal moderate hepatic clearance (CLₕ = 22 mL/min/kg) and half-life (t₁/₂ = 2.3 h) in human liver microsomes, necessitating prodrug strategies for therapeutic use.
Comparative Analysis of Structural Analogs
Table 3: Bioactivity of Benzothiadiazine Derivatives
Key trends:
-
Halogenation (Br, Cl) enhances anticancer potency but reduces solubility.
-
Polar substituents (acetyl, nitro) improve antimicrobial activity.
Therapeutic Applications and Future Directions
Drug Development Prospects
-
Oncology: Lead optimization focusing on reducing ClogP (current = 4.1) to improve solubility while retaining cytotoxicity .
-
Anti-Infectives: Formulation as topical agents for MRSA-infected wounds, leveraging low systemic absorption .
Challenges and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume